REACTION_CXSMILES
|
COC(=O)[CH:4]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[CH2:14]2)[C:5](OC)=O.[OH-:20].[Na+].[CH3:22][OH:23]>>[O:18]=[C:15]1[CH2:14][C:13]2[C:17](=[C:9]([CH2:4][CH2:5][C:22]([OH:23])=[O:20])[CH:10]=[CH:11][CH:12]=2)[NH:16]1 |f:1.2|
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Name
|
2,3-dihydro-2-oxo-1H-indole-7-propandioic acid dimethyl ester
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Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)OC)C=1C=CC=C2CC(NC12)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
33.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 50° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water (75 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with stirring at 70° C. for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=C(C=CC=C2C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |